molecular formula C8H10BrClN2O B13127080 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride

2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride

Cat. No.: B13127080
M. Wt: 265.53 g/mol
InChI Key: PYCPWNHUWRKYGE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is an organic compound that features a bromophenyl group attached to an N-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the successful conversion of intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects in treating cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is unique due to its specific structural features and the presence of both a bromophenyl group and an N-hydroxyacetimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-(4-bromophenyl)-N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H

InChI Key

PYCPWNHUWRKYGE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Br.Cl

Origin of Product

United States

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